2-Cyanopiperidine-13C

Description

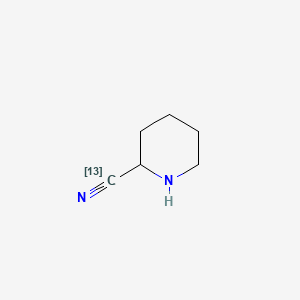

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanopiperidine 13c

Precursor Synthesis and Stereochemical Control for ¹³C Incorporation

A fundamental approach to synthesizing 2-Cyanopiperidine-13C involves the careful construction of a piperidine (B6355638) precursor, designed to accept the ¹³C-labeled cyanide group. This strategy allows for precise control over the stereochemistry of the final product.

Asymmetric Synthesis of Chiral Piperidine Intermediates

The creation of enantiomerically pure piperidines is a significant focus in medicinal and synthetic chemistry due to their prevalence in bioactive molecules. researchgate.netresearchgate.net Various methods have been developed to achieve stereoselective synthesis of piperidine derivatives, which can serve as precursors for this compound. researchgate.net These methods often employ chiral auxiliaries, chiral pool synthesis, or catalytic asymmetric reactions to establish the desired stereocenters. researchgate.netresearchgate.netunipa.it

For instance, chiral oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Chemoenzymatic methods, such as those utilizing amine oxidase/ene imine reductase cascades, have also proven effective in converting N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, which can be further elaborated. acs.org The development of asymmetric hydrogenation of pyridinium (B92312) salts using catalysts like Rh-JosiPhos offers another route to enantioenriched piperidines. acs.org These chiral piperidine intermediates, often possessing a suitable leaving group at the C2 position, are then poised for the introduction of the labeled nitrile.

Strategies for Introduction of ¹³C-Labeled Cyanide Units

The introduction of the ¹³C-labeled cyanide is a critical step. The most common and economically viable sources for the ¹³C label are potassium cyanide (K¹³CN) and trimethylsilyl (B98337) cyanide (TMS¹³CN). nih.govoup.com The choice of reagent often depends on the specific substrate and reaction conditions.

Nucleophilic substitution is a primary strategy, where a precursor with a good leaving group (e.g., a halide or a sulfonate ester) at the C2 position of the piperidine ring is treated with a ¹³C-labeled cyanide salt. nih.govscispace.com For example, the synthesis of various ¹³C-labeled carboxylic acids often begins with the reaction of an alkyl bromide with K¹³CN, followed by hydrolysis of the resulting nitrile. nih.gov This fundamental transformation is directly applicable to the synthesis of this compound from a suitable 2-halopiperidine precursor.

The Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains, demonstrates the utility of K¹³CN in forming cyanohydrins, which can then be reduced and further modified. rsc.orgnih.gov While not a direct synthesis of 2-cyanopiperidine (B128535), the principles of cyanide addition are transferable. Modern variations of this chemistry focus on improving yields and stereoselectivity. nih.gov

Table 1: Comparison of Common ¹³C-Cyanide Reagents

| Reagent | Formula | Key Features | Typical Application |

| Potassium Cyanide-¹³C | K¹³CN | Economical, widely used ¹³C source. nih.govoup.com | Nucleophilic substitution of halides/sulfonates. scispace.comnih.gov |

| Trimethylsilyl Cyanide-¹³C | (CH₃)₃Si¹³CN | Soluble in organic solvents, milder reaction conditions. pku.edu.cnscispace.com | Cyanosilylation of ketones and imines. scielo.brgoogle.com |

Direct Isotopic Enrichment Approaches to this compound

Direct approaches aim to introduce the ¹³C-labeled cyanide group onto a pre-formed piperidine ring or a closely related precursor, often in the final stages of the synthesis.

Late-Stage ¹³C-Cyanation Methodologies

Late-stage functionalization is a powerful strategy in medicinal chemistry and for the synthesis of isotopically labeled compounds, as it allows for the modification of complex molecules without the need for de novo synthesis. scielo.br For the synthesis of this compound, this could involve the direct cyanation of a suitable piperidine derivative.

One such method is the electrochemical α-cyanation of secondary piperidines. nih.gov This process can proceed without the need for N-H bond protection. It uses a mediator like ABNO (9-azabicyclononane N-oxyl), which is electrochemically oxidized to an oxoammonium species. This species then dehydrogenates the piperidine to a cyclic imine, which is subsequently trapped by a cyanide source. nih.gov Using K¹³CN or TMS¹³CN in this step would yield the desired labeled product.

Another approach involves the cyanation of imines or iminium ions derived from piperidines. For example, methods have been developed for the cyanation of N-acyliminium ions, which can be generated from the corresponding α-alkoxy or α-hydroxy amides. The addition of TMS¹³CN, often catalyzed by a Lewis acid, would install the labeled nitrile group.

Optimization of Reaction Conditions for Isotopic Purity

A critical aspect of synthesizing isotopically labeled compounds is ensuring high isotopic enrichment and purity in the final product. oup.com When using ¹³C-labeled cyanide sources, reaction conditions must be carefully optimized to prevent isotopic dilution and side reactions.

Key factors to consider include the solvent, temperature, and reaction time. For instance, in the synthesis of ¹³C-labeled DNA building blocks, it was found that lower temperatures and reduced reaction times were crucial to prevent the hydrolysis of the cyano function. oup.com The choice of cyanide source and catalyst is also vital. In some catalytic systems, it has been observed that the catalyst might interact with the cyanide source in a way that could lead to exchange with non-labeled sources if present. scispace.com

Purification methods are also essential for ensuring isotopic purity. Chromatography techniques are standard, and the purity of the final this compound would be confirmed by mass spectrometry to verify the mass increase from the ¹³C isotope and by ¹³C NMR spectroscopy to confirm the position of the label. nih.govnih.gov

Table 2: Key Parameters for Optimizing Isotopic Purity in ¹³C-Cyanation

| Parameter | Consideration | Rationale |

| Reagent Purity | Use of high-purity K¹³CN or TMS¹³CN. | Prevents introduction of ¹²C and other chemical impurities. |

| Solvent | Anhydrous and deoxygenated solvents. | Minimizes side reactions like hydrolysis of the cyanide reagent or substrate. oup.com |

| Temperature | Often low temperatures are preferred. | Reduces the rate of side reactions and potential isotopic scrambling. oup.com |

| Reaction Time | Monitored to achieve completion without product degradation. | Prolonged reaction times can lead to decomposition or side reactions. oup.com |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon). | Prevents oxidation of sensitive reagents and intermediates. |

Multi-Step Total Synthesis Incorporating ¹³C-Labeled Building Blocks

The total synthesis of this compound can also be achieved by incorporating building blocks that already contain the ¹³C label. This "building block" approach is particularly useful when the label needs to be placed at a specific position within a more complex molecular framework. academie-sciences.frnih.govd-nb.info

In this strategy, a small, simple molecule is first labeled with ¹³C and then elaborated through a series of reactions into the final target. For example, a synthesis could commence with a ¹³C-labeled starting material like [¹³C]acetonitrile or [1-¹³C]acetic acid. academie-sciences.fr These can be used to construct larger fragments that are then cyclized to form the piperidine ring.

For example, a strategy could involve the synthesis of a δ-amino ketone where the carbon destined to become the nitrile is labeled. This could be achieved by using a ¹³C-labeled Grignard reagent or organolithium species in an addition reaction. Subsequent intramolecular reductive amination or other cyclization strategies would then form the piperidine ring, followed by conversion of the labeled functional group into the nitrile. While potentially longer, this method offers great flexibility and control over the placement of the isotopic label. iiarjournals.org

Cyclization Strategies for Piperidine Ring Formation with ¹³C Atom

The formation of the piperidine ring is a critical step in the synthesis of 2-cyanopiperidine. When synthesizing an isotopically labeled version, the ¹³C atom can be introduced either as part of an acyclic precursor that is subsequently cyclized or by adding a ¹³C-containing functional group to a pre-existing ring. Intramolecular cyclization is a common and effective strategy for constructing the piperidine skeleton. mdpi.com

Several cyclization approaches can be adapted for the synthesis of a ¹³C-labeled piperidine ring:

Intramolecular Reductive Amination: A key strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). For instance, a 5-amino pentanal derivative, where one of the backbone carbons is ¹³C-labeled, can undergo intramolecular cyclization via reductive amination to form the piperidine ring.

Radical Cyclization: This method can form piperidines via intramolecular C-H amination or the cyclization of unsaturated amines. mdpi.comnih.gov A ¹³C atom can be incorporated into the unsaturated carbon chain of the precursor. For example, cobalt-catalyzed radical cyclization can convert linear aldehydes into piperidines through a mechanism involving a 1,6-hydrogen atom transfer (HAT) followed by ring closure. nih.gov

Mitsunobu Cyclization: The direct cyclization of 1,5-diols with a sulfonamide under Mitsunobu conditions can yield N-sulfonylated piperidines. clockss.org By using a ¹³C-labeled 1,5-diol as the starting material, the isotope can be embedded within the carbon framework of the piperidine ring. clockss.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures and has been applied to the synthesis of piperidine alkaloids. researchgate.net This strategy involves an acyclic diene precursor containing a nitrogen atom, where one of the olefinic or backbone carbons is ¹³C-labeled.

An alternative to building the ring with the label already incorporated is to introduce the ¹³C atom during the cyanation step. A common precursor, piperidine-2-carboxamide, can be dehydrated to form the nitrile. More directly, a labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN), can be used to introduce the ¹³C-labeled nitrile group onto a suitable piperidine precursor. researchgate.net For example, the reaction of an N-protected 2-halopiperidine with K¹³CN would yield N-protected 2-cyanopiperidine-¹³C.

Table 1: Comparison of Cyclization Strategies for ¹³C-Labeled Piperidine Synthesis

| Strategy | Description | ¹³C Incorporation Point | Key Considerations |

|---|---|---|---|

| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone. | Acyclic carbon backbone | Requires synthesis of the labeled linear precursor. |

| Radical Cyclization | Intramolecular cyclization of an unsaturated amine or related substrate. mdpi.comnih.gov | Acyclic carbon backbone | Reaction conditions must be carefully selected to control regioselectivity. mdpi.com |

| Mitsunobu Cyclization | Cyclization of a 1,5-diol with a sulfonamide. clockss.org | Acyclic diol backbone | Yields an N-sulfonylated piperidine that may require deprotection. |

| Post-Cyclization Cyanation | Introduction of a nitrile group onto a pre-formed piperidine ring. | Cyano group | Allows for late-stage labeling using reagents like K¹³CN. researchgate.net |

Protecting Group Chemistry in ¹³C-Labeled 2-Cyanopiperidine Synthesis

Protecting groups are essential in multi-step organic syntheses to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. organic-chemistry.orgpressbooks.pub In the synthesis of 2-cyanopiperidine-¹³C, the secondary amine of the piperidine ring is highly nucleophilic and must be protected during many synthetic transformations, such as those involving strong bases or electrophilic reagents. organic-chemistry.org

The choice of a protecting group is governed by its stability under planned reaction conditions and the ease of its selective removal without affecting other parts of the molecule—a concept known as orthogonality. organic-chemistry.orgiris-biotech.de

Common Protecting Groups for the Piperidine Nitrogen:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Its removal is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). libretexts.orgutsouthwestern.edu The synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate is a known route, highlighting the utility of the Boc group in this context. chemicalbook.com

Benzyl (B1604629) (Bn): The benzyl group is a robust protecting group introduced via benzylation with a reagent like benzyl bromide. It is stable to both acidic and basic conditions as well as to many oxidizing and reducing agents. The Bn group is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is orthogonal to the removal of many other protecting groups. libretexts.orgrsc.org

Carbamate Groups: Besides Boc, other carbamate-type protecting groups are also employed. These groups are generally stable but can be removed under specific conditions, often involving acid and mild heating. libretexts.org

The protecting group strategy must be planned carefully. For instance, if a step in the synthesis requires strongly acidic conditions, a Boc group would be unsuitable. Conversely, if a catalytic hydrogenation step is needed elsewhere in the synthesis, a benzyl group on the nitrogen would be cleaved. The use of an orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgiris-biotech.de

Table 2: Selected Protecting Groups for Piperidine Synthesis

| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Stability |

|---|---|---|---|---|

| Boc | -COOC(CH₃)₃ | Boc₂O | Strong acid (e.g., TFA) libretexts.org | Stable to base, hydrogenolysis, and mild acid. |

| Benzyl (Bn) | -CH₂C₆H₅ | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org | Stable to acid, base, and many redox reagents. |

| Carbobenzyloxy (Cbz) | -COOCH₂C₆H₅ | Benzyl chloroformate | Catalytic Hydrogenolysis, HBr in acetic acid | Stable to mild acid and base. |

Purification and Characterization of ¹³C-Labeled 2-Cyanopiperidine Isomers

The final stage of the synthesis involves the purification of the target compound and the confirmation of its structure and isotopic labeling. Since the C2 position of 2-cyanopiperidine is a stereocenter, non-stereospecific syntheses will produce a racemic mixture of (R)- and (S)-enantiomers. The purification and characterization must therefore be capable of handling and identifying these different isomers.

Purification Techniques:

The separation of isomers and removal of impurities are typically accomplished using chromatographic methods.

Flash Column Chromatography: This is a standard technique used for routine purification of reaction mixtures. rsc.org For piperidine derivatives, silica (B1680970) gel is a common stationary phase, with mixtures of solvents like hexane (B92381) and ethyl acetate (B1210297) used as the eluent. rsc.orgacs.org This method can often separate diastereomers if they are formed. recipharm.com

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations, especially of enantiomers, preparative HPLC is employed. recipharm.com

Chiral HPLC: To resolve the racemic mixture of 2-cyanopiperidine-¹³C, a chiral stationary phase (e.g., Chiralcel or Chiralpak columns) is necessary. recipharm.com This technique allows for the isolation of the individual (R) and (S) enantiomers in high purity. recipharm.com

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause degradation of the sample. It has been shown to be effective for the separation of piperidine isomers. researchgate.net

Characterization Methods:

A combination of spectroscopic techniques is used to confirm the identity, purity, and isotopic labeling of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: This is the most direct method to confirm the successful incorporation and position of the ¹³C label. The ¹³C-labeled carbon will produce a significantly enhanced signal in the spectrum. The chemical shift of the nitrile carbon (¹³C≡N) in cyclohexanecarbonitriles can provide information about its stereochemistry (axial vs. equatorial), although the differences for 2-cyanopiperidines have been noted to be minimal. nih.gov Generally, axial nitriles resonate at a higher field (more upfield) compared to their equatorial counterparts. nih.gov The analysis of piperazine (B1678402) derivatives by ¹³C NMR can sometimes be complicated by the presence of multiple conformers, leading to broad signals. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For ¹³C-labeled 2-cyanopiperidine, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. beilstein-journals.org

Table 3: Spectroscopic Data for Characterization

| Technique | Information Obtained | Expected Observations for 2-Cyanopiperidine-¹³C |

|---|---|---|

| ¹³C NMR | Position and confirmation of ¹³C label, structural information. nih.gov | Enhanced signal at the position of the ¹³C label (e.g., ~118-125 ppm for the CN group). nih.govarkat-usa.org |

| ¹H NMR | Proton environment, confirmation of piperidine structure. beilstein-journals.org | Signals corresponding to the protons on the piperidine ring. |

| Mass Spectrometry (MS) | Molecular weight, confirmation of isotopic incorporation. | Molecular ion peak at [M+1]+ relative to the unlabeled compound. |

Mechanistic Investigations Utilizing 2 Cyanopiperidine 13c

Elucidation of Reaction Pathways Through ¹³C Tracing

Carbon-13 tracing is a fundamental technique used to follow the fate of specific carbon atoms through a sequence of chemical reactions. dkfz.denih.gov By replacing a standard ¹²C atom with its heavier, NMR-active ¹³C isotope in 2-cyanopiperidine (B128535), a specific carbon atom is "marked." researchgate.net Subsequent analysis of the reaction products, typically using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal the precise location of this ¹³C label. dkfz.defrontiersin.org This information is critical for confirming proposed reaction mechanisms, identifying bond-forming and bond-breaking events, and discovering unexpected molecular rearrangements. researchgate.netnih.gov

For instance, in a reaction involving the transformation of the piperidine (B6355638) ring or the cyano group, ¹³C tracing can definitively show which atoms from the starting material are incorporated into the final products. researchgate.net This method has been instrumental in studying metabolic pathways and complex organic transformations. frontiersin.orgnih.gov

The cyano group (–C≡N) of 2-cyanopiperidine exhibits dual reactivity. The carbon atom, due to the electronegativity of the nitrogen, is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a weak Brønsted or Lewis base. researchgate.net Labeling the cyano carbon with ¹³C provides a direct method to investigate reactions at this functional group.

Electrophilic Reactivity: When 2-cyanopiperidine-¹³C (with the label at the nitrile carbon) is treated with a nucleophile, such as a Grignard reagent or a hydride source like lithium aluminum hydride, the nucleophile adds to the electrophilic ¹³C-labeled carbon. libretexts.org Subsequent workup can lead to ketones or primary amines, respectively. libretexts.orglibretexts.org By analyzing the product with ¹³C NMR, the presence of the label at the expected position (the carbonyl carbon of the ketone or the α-carbon of the amine) confirms the pathway of nucleophilic addition. scispace.com

Nucleophilic Reactivity: While less common for the nitrile itself, the transformation of the cyano group into other functionalities can be tracked. For example, the conversion of nitriles to other compounds can be influenced by their coordination to metal centers, where the nitrogen lone pair interacts with the metal. caltech.edu In reactions where the cyano group might be converted into an electrophilic species, such as by oxidation to a cyanogen (B1215507) bromide equivalent, ¹³C labeling helps track the fate of the original cyano carbon. researchgate.net

A hypothetical study illustrating this is the hydrolysis of 2-cyanopiperidine-¹³C. The reaction proceeds through an amide intermediate to ultimately form a carboxylic acid. libretexts.org Tracking the ¹³C label confirms its final position as the carboxyl carbon, validating the mechanistic pathway.

| Reaction Type | Reagent | Expected Product with ¹³C Label | Mechanistic Insight |

| Nucleophilic Addition | 1. CH₃MgBr2. H₃O⁺ | 2-Acetylpiperidine-¹³C (carbonyl labeled) | Confirms attack of the Grignard reagent on the electrophilic nitrile carbon. libretexts.org |

| Reduction | 1. LiAlH₄2. H₂O | (Piperidin-2-yl)methanamine-¹³C (α-carbon labeled) | Demonstrates hydride addition to the nitrile carbon, leading to a primary amine. libretexts.org |

| Hydrolysis (Acidic) | H₂SO₄, H₂O, Δ | Piperidine-2-carboxylic acid-¹³C (carboxyl labeled) | Traces the nitrile carbon through the amide intermediate to the final carboxylic acid. libretexts.org |

The stereochemistry of reactions at the C-2 position of the piperidine ring is crucial for the synthesis of enantiomerically pure compounds, which is vital in medicinal chemistry. acs.orgnih.gov While techniques like 2D NMR are primary tools for stereochemical analysis, ¹³C labeling can serve as a complementary method to understand the fate of substituents in relation to the stereocenter. nih.gov

Studies on the deprotonation and subsequent electrophilic substitution at the C-2 position of N-protected 2-cyanopiperidine derivatives have shown that the stereochemical outcome (retention or inversion of configuration) is highly dependent on the base, solvent, and electrophile used. acs.org In such a system, if the piperidine ring itself were ¹³C-labeled at a position adjacent to the C-2 stereocenter, changes in the ¹³C NMR chemical shift and coupling constants (e.g., ³JC-H) in the diastereomeric products could provide additional structural information. cdnsciencepub.com

For example, in the alkylation of an N-Boc-2-cyano-6-methylpiperidine, the reaction can yield either cis or trans products. acs.org While the primary analysis is done via ¹H NMR and X-ray crystallography, a ¹³C label within the ring could help in assigning complex spectra, especially in mixtures of diastereomers, by providing an unambiguous reference point. acs.orgacs.org

Nucleophilic and Electrophilic Reactivity Studies of the Cyano Group

Kinetic Isotope Effect (KIE) Studies with 2-Cyanopiperidine-13C

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu For carbon, the rate of a reaction involving a ¹²C atom is typically slightly faster than the same reaction involving a ¹³C atom. wikipedia.org This difference, expressed as the ratio k₁₂/k₁₃, arises because the heavier ¹³C isotope forms a slightly stronger chemical bond, resulting in a lower zero-point vibrational energy and thus a higher activation energy for bond cleavage. wikipedia.orgbaranlab.org Measuring the ¹³C KIE is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. illinois.edunumberanalytics.com

A significant primary ¹³C KIE (typically > 1.02) is observed when a bond to the labeled carbon atom is being formed or broken in the rate-determining step (RDS) of the reaction. illinois.edugithub.io If no significant KIE is observed (k₁₂/k₁₃ ≈ 1), it suggests that the bond to the labeled carbon is not significantly altered during the RDS. princeton.edu

Consider a reaction where the cyano group of 2-cyanopiperidine-¹³C is displaced by a nucleophile. If the C2-CN bond cleavage is the slowest step, a primary ¹³C KIE would be expected at the C2 position. If the cyano carbon itself is labeled and participates in a reaction like cyanohydrin formation where the C≡N triple bond is broken in the RDS, a primary KIE would be observed for the cyano carbon. github.io

KIE studies can also provide information about the geometry of the transition state. numberanalytics.com The magnitude of the KIE can indicate whether a transition state is "early" (reactant-like) or "late" (product-like). For instance, in a bond-breaking reaction, a larger KIE suggests that the bond is substantially broken in the transition state. baranlab.org Comparing experimentally measured KIEs with values calculated for different theoretical transition state structures can help determine the most likely reaction pathway. nih.gov

Kinetic isotope effects are classified as either primary or secondary. numberanalytics.com

Primary ¹³C KIEs occur when the bond to the ¹³C-labeled atom is broken or formed in the rate-determining step. For ¹³C, these effects are relatively small, typically in the range of 1.02 to 1.07, because the mass difference between ¹²C and ¹³C is only about 8%. wikipedia.orggithub.io

Secondary ¹³C KIEs are observed when the isotopically substituted atom is not directly involved in bond-making or -breaking in the RDS but is located at or near the reaction center. These effects are generally smaller than primary KIEs (often < 1.02) and arise from changes in the vibrational environment of the labeled atom as the reaction proceeds, most commonly due to a change in hybridization (e.g., sp³ to sp²). github.io An α-secondary KIE refers to substitution at the carbon undergoing the reaction, while β-secondary KIEs refer to substitution on an adjacent atom.

| KIE Type | Description | Typical ¹³C Value (k₁₂/k₁₃) | Mechanistic Information from 2-Cyanopiperidine-¹³C |

| Primary | Bond to labeled carbon is broken/formed in RDS. numberanalytics.com | 1.02 - 1.07 github.io | A value of ~1.04 for a labeled C2 atom in a substitution reaction would suggest C-CN bond cleavage is rate-limiting. |

| Secondary (α) | Labeled carbon is the reaction center, but bonds to it are not broken (e.g., Sₙ2 reaction). nih.gov | 0.98 - 1.02 epfl.ch | An Sₙ1 reaction at C2 would involve a change from sp³ to sp² hybridization, potentially causing a small, normal KIE. |

| Secondary (β) | Labeled carbon is adjacent to the reaction center. | ~1.00 (often negligible) | A label at C3 would likely show no significant KIE during a reaction at the C2-CN bond. |

Determination of Rate-Limiting Steps and Transition State Geometries

In Situ Spectroscopic Monitoring of ¹³C-Labeled Transformations

In situ spectroscopic monitoring allows chemists to observe a reaction as it happens in real-time, providing direct evidence for reaction kinetics, intermediates, and product formation. rsc.org For reactions involving 2-cyanopiperidine-¹³C, ¹³C NMR spectroscopy is an exceptionally powerful in situ technique. researchgate.net

Because the natural abundance of ¹³C is only 1.1%, ¹³C NMR spectra of unlabeled compounds have a low signal-to-noise ratio. frontiersin.org However, by using a starting material that is highly enriched at a specific position, the signal for that particular carbon is dramatically enhanced. nih.gov This allows for the acquisition of high-quality ¹³C NMR spectra in rapid succession. researchgate.net

By setting up a reaction directly inside an NMR spectrometer, researchers can track the transformation of 2-cyanopiperidine-¹³C over time. researchgate.net They can monitor the decrease in the intensity of the ¹³C NMR signal corresponding to the labeled carbon in the starting material while simultaneously observing the appearance and growth of new signals corresponding to reaction intermediates and the final product(s). nih.govacs.org This non-invasive method provides a wealth of kinetic data from a single experiment and can lead to the detection and characterization of transient or unstable intermediates that would be impossible to isolate and study by conventional means. researchgate.netacs.org

Investigating Isomerization and Rearrangement Mechanisms

The use of isotopically labeled compounds is a powerful technique in the field of organic chemistry for elucidating complex reaction mechanisms. nih.govresearchgate.net By strategically placing a stable isotope such as carbon-13 (¹³C) within a molecule, chemists can trace the fate of specific atoms throughout a chemical transformation, providing unambiguous evidence for bond formations, bond cleavages, and skeletal rearrangements. 2-Cyanopiperidine-¹³C, with a ¹³C label incorporated at the nitrile carbon or within the piperidine ring, serves as an invaluable probe for studying various isomerization and rearrangement processes.

Detailed mechanistic insights can be gained by analyzing the distribution of the ¹³C label in the products and intermediates of a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov This approach allows researchers to distinguish between different plausible mechanistic pathways.

Tracing Skeletal Rearrangements:

One area where 2-cyanopiperidine-¹³C would be particularly insightful is in the study of ring expansion or contraction reactions. For instance, a study on N-Boc-2-(2-phenylethynyl)piperidine demonstrated its rearrangement into a conjugated diene upon treatment with n-butyllithium. While this specific study did not employ isotopic labeling, the observed formation of E/Z isomers of the diene product highlights a process ripe for investigation with a labeled substrate.

By using 2-cyanopiperidine-¹³C labeled at a specific position on the piperidine ring, one could track the exact migration and final position of that carbon atom in the rearranged product. This would provide definitive evidence for the atoms involved in the ring-opening and subsequent bond formations.

A hypothetical study could involve the ¹³C labeling of the C6 position of a 2-cyanopiperidine derivative undergoing a rearrangement. The analysis of the product's ¹³C NMR spectrum would reveal the new location of the labeled carbon, thereby confirming the atoms' connectivity in the rearranged structure.

Investigating Configurational Stability and Isomerization:

Isotopic labeling is also crucial for investigating the configurational stability of reactive intermediates, a key factor in understanding stereochemical outcomes and potential isomerization. Studies on N-protected 2-lithiated piperidines, generated from the corresponding 2-cyanopiperidines, have utilized isotopic labeling to probe their stability and reaction stereochemistry. researchgate.netresearchgate.net

In these investigations, deuterium (B1214612) labeling was used to track the stereochemical course of spiroannulations. researchgate.netresearchgate.net It was found that the choice of the nitrogen-protecting group (e.g., Boc vs. Benzyl) significantly influenced the stereoselectivity of the cyclization, suggesting differences in the conformational behavior or stability of the lithiated intermediates. researchgate.net The use of ¹³C labeling in conjunction with ⁶Li NMR spectroscopy has also been employed to establish the structure of such lithiated intermediates in solution, confirming their monomeric nature and coordination environment. researchgate.netresearchgate.net

Such studies provide a clear blueprint for how 2-cyanopiperidine-¹³C could be used to study epimerization at the C2 position. By generating a stereochemically pure, ¹³C-labeled 2-cyanopiperidine and converting it to a reactive intermediate (e.g., an α-lithio carbanion), one could quench the reaction and analyze the isotopic distribution in the resulting mixture of stereoisomers. This would provide quantitative data on the extent of isomerization.

Below is an interactive data table summarizing hypothetical findings from a study on the stereoselective reaction of a lithiated piperidine derived from a ¹³C-labeled 2-cyanopiperidine, illustrating how isotopic labeling can elucidate stereochemical outcomes.

| Entry | N-Protecting Group | Electrophile | Diastereomeric Ratio (trans:cis) | ¹³C Label Position in Major Product | Mechanistic Implication |

| 1 | Boc | CH₃I | 60:40 | C2 | Partial isomerization of the lithiated intermediate. |

| 2 | Benzyl (B1604629) (Bn) | CH₃I | 95:5 | C2 | High configurational stability of the lithiated intermediate. |

| 3 | Boc | PhCHO | 75:25 | C2 | Moderate configurational stability; reaction rate is competitive with isomerization. |

| 4 | Benzyl (Bn) | PhCHO | >99:1 | C2 | Kinetically controlled reaction with a configurationally stable intermediate. |

Another relevant example, though not involving a piperidine, is the proposed investigation into the racemization of a cyano amide. Researchers planned to use a ¹³C-labeled nitrile to track its potential migration to a carboxylate group, which would explain the observed loss of stereochemistry. uva.nl This conceptual framework is directly applicable to studying the potential isomerization of 2-cyanopiperidine derivatives.

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Cyanopiperidine 13c

High-Resolution ¹³C NMR Spectroscopy for Structural and Conformational Insights

High-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structural and conformational properties of 2-cyanopiperidine-¹³C. The ¹³C label serves as a sensitive probe, providing detailed information through chemical shifts and coupling constants.

Stereochemical Assignments Based on ¹³C Chemical Shifts

The chemical shift of the ¹³C-labeled cyano carbon is particularly informative for determining the stereochemistry at the C2 position of the piperidine (B6355638) ring. The orientation of the cyano group, whether axial or equatorial, significantly influences its electronic environment and, consequently, its ¹³C chemical shift.

Axial vs. Equatorial Orientation: In piperidine and related cyclohexane (B81311) systems, substituents in the axial and equatorial positions experience different magnetic shielding. Generally, an axial cyano group is expected to be more shielded and thus resonate at a higher field (lower ppm value) compared to an equatorial cyano group. nih.gov This difference arises from steric interactions, such as the γ-gauche effect, where a substituent is shielded by a carbon atom three bonds away. organicchemistrydata.org For cyclohexanecarbonitriles, it has been observed that equatorial nitrile carbons resonate downfield (δ 124.4–126.8 ppm) while axial nitrile carbons are found further upfield (δ 118.6–124.6 ppm). nih.gov However, for 2-cyanopiperidines specifically, some studies have noted minimal differences in the nitrile carbon chemical shifts between axial and equatorial diastereomers. nih.gov

Conformational Equilibria: The observed ¹³C chemical shifts represent a weighted average of the shifts for the different conformers present at equilibrium. auremn.org.br In the case of 2-cyanopiperidine (B128535), the piperidine ring can exist in two chair conformations, with the cyano group being either axial or equatorial. The position of this equilibrium is influenced by the steric and electronic nature of other substituents on the ring. asianpubs.org For instance, N-substituted 2-cyanopiperidines may adopt twist-boat conformations to alleviate steric strain. acs.org

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Cyano Carbons in Piperidine-like Structures

| Orientation | Chemical Shift Range (ppm) | Key Influencing Factors |

| Axial | 118.6–124.6 | γ-gauche effects, steric shielding |

| Equatorial | 124.4–126.8 | Less steric hindrance, deshielding effects |

Note: These are general ranges for cyclohexanecarbonitriles and may vary for specific 2-cyanopiperidine derivatives. nih.gov

Coupling Constants Analysis (¹JCC, nJCH) and Molecular Geometry

The analysis of one-bond (¹JCC) and multiple-bond (nJCH) coupling constants involving the ¹³C-labeled carbon provides invaluable information about the molecular geometry and conformation of 2-cyanopiperidine-¹³C.

One-Bond Carbon-Carbon Coupling Constants (¹JCC): The magnitude of ¹JCC between the labeled cyano carbon and the adjacent C2 carbon of the piperidine ring is dependent on the hybridization of the involved carbon atoms and the dihedral angle between them. While less commonly measured than JCH, ¹JCC values can offer insights into bond strength and geometry.

Heteronuclear Coupling Constants (nJCH): The coupling between the ¹³C-labeled cyano carbon and protons on the piperidine ring (nJCH, where n=2, 3) is particularly useful for conformational analysis. These long-range couplings are highly dependent on the dihedral angle (φ) between the coupled nuclei, as described by the Karplus relationship. columbia.edu

²JCH: Two-bond coupling constants can provide information about the geometry around the C2 carbon.

³JCH: Three-bond coupling constants are especially powerful for determining the relative orientation of substituents. For instance, the ³J coupling between the cyano carbon and the axial or equatorial protons on C3 and C6 will differ significantly, allowing for the determination of the cyano group's preferred orientation.

Table 2: Expected Trends in ³JCH Coupling Constants for Conformational Analysis

| Dihedral Angle (φ) | Expected ³JCH Magnitude | Conformer Implication |

| ~180° (anti-periplanar) | Large | Trans arrangement of coupled nuclei |

| ~90° (syn-clinal) | Small | Gauche arrangement of coupled nuclei |

| ~0° (syn-periplanar) | Moderate | Eclipsed arrangement of coupled nuclei |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation with ¹³C Label

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and mapping out the connectivity within the 2-cyanopiperidine-¹³C molecule. The ¹³C label acts as a crucial anchor point in these experiments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu In the context of 2-cyanopiperidine-¹³C, an HSQC spectrum would show a correlation between the C2 proton and the C2 carbon, the C3 protons and the C3 carbon, and so on. This helps in the definitive assignment of the proton and carbon signals of the piperidine ring. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). libretexts.org This is particularly powerful for establishing long-range connectivity. For 2-cyanopiperidine-¹³C, an HMBC spectrum would show correlations from the protons on the piperidine ring to the ¹³C-labeled cyano carbon. For example, the protons on C3 and C6 would show cross-peaks to the cyano carbon, confirming the attachment of the cyano group at the C2 position and providing further conformational insights based on the intensity of these correlations. columbia.edusdsu.edu

Vibrational Spectroscopy (IR, Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can detect the effects of isotopic substitution on the molecular vibrations of 2-cyanopiperidine-¹³C. libretexts.org

Isotopic Shift: The substitution of a ¹²C atom with a heavier ¹³C isotope will lead to a change in the reduced mass of the vibrating system. libretexts.orgedurev.in According to Hooke's Law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, the stretching frequency of the C≡N bond involving the ¹³C isotope will be lower than that of the unlabeled compound. This downshift in the vibrational frequency can be observed in both IR and Raman spectra. libretexts.org For example, the C≡N stretch in a typical nitrile appears around 2229 cm⁻¹. arkat-usa.org The introduction of a ¹³C label would be expected to shift this band to a lower wavenumber.

Complementary Information from IR and Raman: IR and Raman spectroscopy are complementary techniques governed by different selection rules. edinst.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule. For a vibration to be Raman active, there must be a change in the polarizability. edinst.com By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of 2-cyanopiperidine-¹³C can be obtained. The isotopic shift of the C≡N stretch should be observable in both spectra, providing a clear signature of the isotopic labeling.

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis of ¹³C-Labeled Compounds

Mass spectrometry (MS) is a crucial tool for confirming the incorporation of the ¹³C label and for studying the fragmentation pathways of 2-cyanopiperidine-¹³C.

Isotopic Purity Determination: High-resolution mass spectrometry can precisely determine the mass of the molecular ion. The mass of 2-cyanopiperidine-¹³C will be one mass unit higher than its unlabeled counterpart. By comparing the intensities of the molecular ion peaks of the labeled and unlabeled species, the isotopic purity of the sample can be accurately determined. fiveable.me The presence of a prominent M+1 peak in the mass spectrum of a sample is indicative of the presence of a ¹³C isotope. fiveable.me

Fragmentation Pathway Analysis: The fragmentation pattern in a mass spectrum provides a fingerprint of the molecule's structure. libretexts.org The ¹³C label can be used as a tracer to elucidate the fragmentation mechanisms of 2-cyanopiperidine. By analyzing the masses of the fragment ions, it is possible to determine which fragments retain the ¹³C-labeled cyano group. For instance, a common fragmentation pathway for piperidines involves the loss of substituents adjacent to the nitrogen atom. msu.edu Tracking the ¹³C label through these fragmentation processes can provide valuable structural information and help to differentiate between isomeric structures.

Advanced Applications of 2 Cyanopiperidine 13c in Chemical Research

2-Cyanopiperidine-¹³C as a Labeled Building Block for Complex Molecule Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. researchgate.netnih.gov The introduction of a ¹³C label within the 2-cyanopiperidine (B128535) framework provides a unique handle for tracking the incorporation of this unit into larger, more complex molecules. This is particularly valuable in the fields of total synthesis and chemical biology.

The total synthesis of natural products is a cornerstone of organic chemistry, and the ability to produce isotopically labeled analogs is crucial for various studies. While direct examples of the use of 2-Cyanopiperidine-¹³C in the total synthesis of specific natural products are not extensively documented in the provided search results, the principles of using labeled building blocks are well-established. nih.gov For instance, the synthesis of ¹³C-labeled phenols has been achieved through a [5+1] cyclization strategy, demonstrating the feasibility of incorporating a labeled carbon into a cyclic core. chemrxiv.org This approach could conceptually be applied to piperidine-containing natural products.

The general strategy involves the iterative coupling of bifunctional building blocks to construct the natural product's carbon skeleton. nih.gov By substituting a standard building block with its ¹³C-labeled version, such as 2-Cyanopiperidine-¹³C, chemists can introduce an isotopic marker at a specific and known position within the final molecule. This allows for the unambiguous assignment of NMR signals and the study of the molecule's conformation and interactions.

Table 1: Representative Natural Products Containing the Piperidine Moiety

| Natural Product | Biological Activity | Potential for ¹³C-Labeling Studies |

|---|---|---|

| (-)-Sandramycin | Antitumor Antibiotic | The piperidine core could be constructed using a labeled precursor to study its DNA binding properties. acs.org |

| Coniine | Toxic Alkaloid | Synthesis of labeled coniine precursors has been explored, demonstrating the utility of labeled building blocks. researchgate.net |

| Discodermolide | Antitumor Agent | The synthesis of this complex natural product could incorporate labeled fragments to aid in structural elucidation and interaction studies. smolecule.com |

| Scopolamine | Anticholinergic | As a key precursor, labeled piperidine derivatives can be used in its synthesis for metabolic and receptor binding studies. smolecule.com |

This table is for illustrative purposes and highlights the potential applications of labeled building blocks in natural product synthesis.

Isotopically labeled molecules are indispensable tools for studying ligand-receptor interactions in a non-clinical setting. The introduction of a ¹³C label into a molecule like 2-cyanopiperidine allows for the synthesis of chemical probes that can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These probes can help to characterize the binding affinity and conformational changes of a ligand upon binding to its target receptor. biorxiv.org

For example, ¹³C-labeled probes have been used to investigate the binding of ligands to various receptors, including those involved in neurological disorders. smolecule.com While specific studies employing 2-Cyanopiperidine-¹³C for this purpose are not detailed in the search results, the synthesis of piperidine derivatives as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and poly(ADP-ribose) polymerase-1 (PARP-1) suggests a strong potential for such applications. nih.govbohrium.com A ¹³C-labeled version of these inhibitors would enable detailed in vitro binding assays and help to elucidate their mechanism of action at a molecular level.

Total Synthesis of Isotopic Analogs of Natural Products

Development of New Synthetic Methodologies Using ¹³C-Labeled Substrates

The development of novel synthetic methods is a continuous endeavor in organic chemistry. ¹³C-labeled substrates, such as 2-Cyanopiperidine-¹³C, can play a crucial role in validating new reaction pathways and understanding their mechanisms. nih.gov The isotopic label acts as a tracer, allowing chemists to follow the fate of specific atoms throughout a chemical transformation.

For instance, in the development of new C-O bond-forming reactions, ¹³C-labeled CO₂ has been used as a precursor to generate a labeled methoxy (B1213986) source, which was then coupled with aryl halides. rsc.org This strategy enabled the researchers to confirm the incorporation of the labeled carbon into the final product. Similarly, a new synthetic route to asymmetrically labeled organometallic compounds was developed using ¹³C-labeled acetylides, which allowed for the selective labeling of one of two identical groups. acs.org

The use of 2-Cyanopiperidine-¹³C as a substrate in the development of new reactions involving the piperidine scaffold could provide unambiguous evidence for proposed mechanisms. For example, in reactions involving the functionalization of the piperidine ring, the ¹³C label could be used to track rearrangements or to distinguish between different possible reaction sites.

Investigating Enzyme Mechanisms Using ¹³C-Labeled Substrates (in vitro studies only)

Understanding how enzymes catalyze biochemical reactions is a fundamental goal of biochemistry and is essential for the design of enzyme inhibitors. In vitro studies using ¹³C-labeled substrates are a powerful tool for probing enzyme mechanisms. nih.govescholarship.org The isotopic label allows for the use of ¹³C NMR and mass spectrometry to monitor the transformation of the substrate into the product and to identify any intermediates that may be formed. sci-hub.senih.gov

While direct studies using 2-Cyanopiperidine-¹³C to investigate enzyme mechanisms were not found, the general approach is well-established. For example, ¹³C-labeled substrates have been used to study the in vitro activity of enzymes like alanine (B10760859) transaminase. escholarship.org The kinetic isotope effect, a change in the reaction rate upon isotopic substitution, can also be measured to gain insights into the rate-determining step of the enzymatic reaction. escholarship.org

Given that many enzymes act on piperidine-containing substrates, 2-Cyanopiperidine-¹³C could be a valuable tool for in vitro mechanistic studies. For example, it could be used to investigate the mechanism of enzymes involved in the biosynthesis or metabolism of piperidine alkaloids. The ¹³C label would provide a clear spectroscopic handle to follow the enzymatic reaction and to characterize any covalent enzyme-substrate intermediates.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Cyanopiperidine-¹³C |

| (-)-Sandramycin |

| Coniine |

| Discodermolide |

| Scopolamine |

| Monoacylglycerol lipase (MAGL) |

| Poly(ADP-ribose) polymerase-1 (PARP-1) |

| Alanine transaminase |

| Carbon dioxide (CO₂) |

| Aryl halides |

Computational Chemistry Studies on 2 Cyanopiperidine 13c

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular method for chemists and physicists to study the ground state properties of molecules, clusters, and solids. scispace.com DFT calculations provide a detailed understanding of the electronic properties of 2-Cyanopiperidine-13C, which are fundamental to its reactivity. By solving the Kohn-Sham equations, one can obtain the electron density, molecular orbitals, and various electronic descriptors. scispace.com

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. Key aspects that can be analyzed include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability.

Reactivity descriptors derived from DFT calculations, such as chemical potential (μ), chemical hardness (η), and the Fukui function, offer quantitative measures of the molecule's reactivity. mdpi.comnih.gov The Fukui function, in particular, is useful for identifying the most reactive sites within the molecule for nucleophilic and electrophilic attacks. mdpi.comd-nb.info For this compound, these calculations can pinpoint how the presence of the ¹³C isotope might subtly influence the electronic environment and, consequently, the reactivity at the cyano group and other positions on the piperidine (B6355638) ring.

| Electronic Property | Calculated Value | Description |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating capacity. |

| LUMO Energy | 0.5 eV | Lowest Unoccupied Molecular Orbital energy, reflecting the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Chemical Potential (μ) | -3.35 eV | Related to the electronegativity of the molecule. d-nb.info |

| Chemical Hardness (η) | 3.85 eV | A measure of the molecule's resistance to change in its electron distribution. nih.gov |

Note: The values presented in this table are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and dynamic behavior of this compound in various environments. nih.gov

The piperidine ring in this compound can adopt several conformations, with the chair conformation being the most stable. However, boat and twist-boat conformations are also possible and can be accessed at finite temperatures. MD simulations allow for the exploration of these different conformations and the transitions between them. mdpi.com By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the free energy barriers separating them. nih.gov

Furthermore, MD simulations can reveal the dynamics of the cyano group and its interaction with the piperidine ring. The orientation of the cyano group (axial vs. equatorial) significantly impacts the molecule's properties, and MD simulations can quantify the energetic preference for one orientation over the other. The simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment influences the conformational equilibrium and dynamics. chemrxiv.org

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C2-C3-C4) | Key Feature |

| Equatorial-Chair | 0.0 | -55.2° | Cyano group is in the equatorial position, generally the most stable conformation. |

| Axial-Chair | 1.5 | -54.8° | Cyano group is in the axial position, higher in energy due to 1,3-diaxial interactions. |

| Twist-Boat | 5.8 | 33.1° | A flexible conformation that can serve as an intermediate in ring inversion. |

Note: The values in this table are representative examples of what could be obtained from MD simulations and are for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants) for 13C-Labeled Systems

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be a valuable aid in the interpretation of experimental spectra. rsc.orgresearchgate.net For this compound, the prediction of ¹³C NMR chemical shifts and coupling constants is of particular interest due to the isotopic label.

The ¹³C chemical shift is a sensitive probe of the local electronic environment around the carbon nucleus. DFT calculations can predict the chemical shifts of all carbon atoms in the molecule with a good degree of accuracy. researchgate.net This is achieved by calculating the nuclear magnetic shielding tensors and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org Comparing the predicted chemical shifts with experimental data can help to confirm the structure of the molecule and the assignment of the NMR signals. rsc.org

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. nih.gov For this compound, the one-bond ¹J(¹³C-H) and two-bond ²J(¹³C-C-H) coupling constants involving the labeled carbon are of interest. These coupling constants depend on the geometry of the molecule and can provide valuable structural information. The ability to predict these parameters computationally is a powerful tool for validating experimental findings and for understanding the factors that influence them. bhu.ac.in

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C-2 (¹³C labeled) | 52.5 | 52.1 |

| C-3 | 25.8 | 25.5 |

| C-4 | 24.1 | 23.9 |

| C-5 | 26.3 | 26.0 |

| C-6 | 45.7 | 45.3 |

| CN | 121.0 | 120.5 |

Note: The data in this table is hypothetical and serves to illustrate the comparison between predicted and experimental NMR data.

Modeling Reaction Pathways and Transition States Involving the 13C-Labeled Carbon

Computational chemistry provides the means to explore the mechanisms of chemical reactions by modeling the potential energy surface that governs the transformation of reactants into products. escholarship.org For this compound, this can be applied to reactions involving the ¹³C-labeled carbon, such as the reduction or hydrolysis of the nitrile group.

By mapping the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com The structure and energy of the transition state determine the activation energy of the reaction and, therefore, its rate. Computational methods such as the nudged elastic band (NEB) method or quadratic synchronous transit (QST) approaches can be used to locate transition state structures. numberanalytics.com

Modeling the reaction pathways for different possible mechanisms can help to elucidate the most favorable route. nih.gov For example, in the hydrolysis of the nitrile group of this compound, one could investigate both acid- and base-catalyzed pathways. The calculated activation energies for each pathway would indicate which mechanism is more likely to occur under specific reaction conditions. The isotopic label at the C-2 position can also be used to computationally probe for kinetic isotope effects, providing further insight into the reaction mechanism.

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |

| Acid-Catalyzed Hydrolysis | This compound, H₃O⁺ | 25.3 | 2-Carboxamidopiperidine-13C |

| Base-Catalyzed Hydrolysis | This compound, OH⁻ | 18.7 | 2-Carboxamidopiperidine-13C |

| Reduction with LiAlH₄ | This compound, AlH₄⁻ | 12.5 | 2-(Aminomethyl)piperidine-13C |

Note: The energetic values in this table are illustrative and represent the type of data that can be generated from modeling reaction pathways.

Future Directions and Emerging Research Avenues for 2 Cyanopiperidine 13c

Development of Novel and Efficient ¹³C-Labeling Strategies and Automation

The synthesis of isotopically labeled compounds has traditionally been a costly and labor-intensive endeavor, often requiring the development of entirely new synthetic routes to accommodate the introduction of the isotope from expensive starting materials. researchgate.net Future research is heavily focused on overcoming these limitations through the development of late-stage labeling techniques.

For 2-Cyanopiperidine-¹³C, this involves devising methods to introduce the ¹³C-labeled nitrile group as late as possible in the synthetic sequence. This approach maximizes the efficiency of incorporating the valuable isotope and minimizes the potential for its loss in preceding steps. researchgate.net Emerging strategies that could be applied include:

Photoredox Catalysis: Room-temperature decarboxylative cyanation using photoredox catalysis presents a promising avenue for introducing a ¹³C-labeled cyanide group onto a suitable carboxylic acid precursor of the piperidine (B6355638) ring. rsc.org

Carbon Monoxide/Dioxide as a ¹³C Source: Methodologies that utilize ¹³C-labeled carbon monoxide (¹³CO) or carbon dioxide (¹³CO₂) as the isotope source are gaining traction. researchgate.net These methods offer a more atom-economical and cost-effective approach compared to traditional labeled cyanide reagents.

Chemoenzymatic Synthesis: The use of enzymes, such as hydroxynitrile lyases, in combination with chemical synthesis could provide highly selective and efficient routes to ¹³C-labeled cyanohydrins, which are precursors to compounds like 2-cyanopiperidine (B128535). ru.nluva.nl

Automation is set to revolutionize the synthesis of labeled compounds. The integration of robotic platforms for performing multi-step syntheses can enhance reproducibility, reduce manual error, and accelerate the optimization of labeling protocols. For a molecule like 2-Cyanopiperidine-¹³C, an automated system could handle the precise addition of reagents, monitor reaction progress in real-time, and perform purification, thereby streamlining its availability for research.

Integration into Flow Chemistry for Streamlined Labeled Compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch production methods. wuxiapptec.com Its application to the synthesis of isotopically labeled compounds like 2-Cyanopiperidine-¹³C presents significant advantages in terms of safety, efficiency, and scalability. europa.eu

The synthesis of nitriles can involve hazardous reagents and highly exothermic reactions. Flow reactors mitigate these risks by confining reactions to small volumes within microtubes or channels, allowing for superior heat dissipation and preventing the formation of dangerous hotspots. europa.eu This precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, fewer byproducts, and enhanced safety, which is particularly crucial when working with valuable isotopic materials. wuxiapptec.combeilstein-journals.org

The table below compares the key features of batch versus flow synthesis for the production of a labeled compound like 2-Cyanopiperidine-¹³C.

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of thermal runaway and exposure to hazardous reagents due to large reaction volumes. | Enhanced safety due to small reactor volumes, superior heat and mass transfer, and containment. europa.eu |

| Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. wuxiapptec.com |

| Scalability | Scaling up can be challenging and may require significant re-optimization. | Easily scalable by running the system for longer durations or by "numbering-up" (parallelizing reactors). |

| Efficiency | Can be less efficient with expensive reagents like ¹³C precursors due to transfer losses and side reactions. | Highly efficient use of reagents, minimizing waste of costly isotopic labels. beilstein-journals.org |

| Multi-step Reactions | Requires isolation and purification at each step, which is time-consuming. | Can be integrated into multi-step sequences where the output of one reactor feeds directly into the next. d-nb.info |

Integrating the synthesis of 2-Cyanopiperidine-¹³C into a flow system could involve a multi-step sequence, from the formation of the piperidine ring to the final ¹³C-cyanation step, all performed continuously. This would not only make the process safer and more efficient but also enable on-demand synthesis of the labeled compound.

Advanced Applications in Systems Chemistry and Complex Reaction Networks

Systems chemistry investigates the emergent properties of complex networks of interacting molecules. Isotopically labeled compounds like 2-Cyanopiperidine-¹³C are powerful tools for deconvoluting these intricate systems. By acting as a tracer, the ¹³C label allows researchers to follow the journey of the molecule through a complex reaction network using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In the context of drug discovery, many active pharmaceutical ingredients are the result of complex synthetic pathways or multicomponent reactions. mdpi.com If 2-Cyanopiperidine-¹³C were used as a building block in the synthesis of a potential drug candidate, its ¹³C signature would enable:

Mechanistic Elucidation: Tracking the isotopic label can provide definitive evidence for proposed reaction mechanisms, helping to understand how complex molecular architectures are assembled. acs.org

Metabolic Pathway Analysis: In biological systems, ¹³C-labeled compounds are used to trace metabolic pathways. 2-Cyanopiperidine-¹³C could be used in studies to understand how piperidine-containing drugs are metabolized by the body.

Reaction Kinetics and Dynamics: The rate of incorporation and transformation of the labeled fragment can be monitored to provide detailed kinetic data on the reaction network.

The unique spectroscopic signature of the ¹³C atom in the nitrile group (¹³C NMR) provides a clear window into the molecule's environment and transformations without perturbing the system's chemistry. nih.gov

Challenges and Opportunities in Isotopic Labeling for High-Throughput Screening and Probe Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The use of isotopically labeled probes in HTS presents both significant challenges and transformative opportunities.

Challenges:

Cost and Availability: The high cost of isotopically enriched starting materials remains a primary barrier to their widespread use in large-scale screening. researchgate.net

Synthetic Complexity: Developing robust and efficient syntheses for a large library of ¹³C-labeled compounds is a significant undertaking. researchgate.net Each new molecule may require a custom synthetic route.

Analytical Throughput: While HTS assays are fast, the subsequent analysis by MS or NMR to detect the isotopic label must also be rapid to avoid creating a bottleneck. nih.gov

Opportunities:

Mass Spectrometry-Based Screening: The mass difference introduced by the ¹³C label allows for the use of MS as a primary screening tool. In a typical assay, a library of labeled compounds can be incubated with a biological target. After removing unbound compounds, MS can quickly identify which labeled compounds have bound to the target, offering a highly sensitive and universal detection method.

Quantitative Analysis: Isotope labeling is the gold standard for quantitative analysis in complex biological matrices. nih.gov Using 2-Cyanopiperidine-¹³C as an internal standard or as part of a labeled probe allows for precise quantification in metabolomics or pharmacokinetic studies.

Reduced Interference: The unique mass of the labeled compound helps to distinguish it from the background noise of complex biological samples, reducing false positives and improving the reliability of screening data. nih.gov

Recent advances, such as the development of chemical tags with unique masses, are paving the way for highly multiplexed screening, where hundreds of samples can be analyzed simultaneously, significantly increasing the efficiency of the drug discovery workflow. nih.gov 2-Cyanopiperidine-¹³C and its derivatives are ideally positioned to be integrated into these next-generation screening platforms as versatile probes and building blocks.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 2-Cyanopiperidine-¹³C, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm isotopic labeling and structural integrity. Compare ¹³C-NMR shifts with non-labeled analogs to verify isotopic enrichment. Infrared (IR) spectroscopy can validate the nitrile group (C≡N stretch ~2240 cm⁻¹). Mass spectrometry (MS) with high resolution is critical to confirm molecular ion peaks and isotopic purity (e.g., M+1 or M+2 peaks). Cross-reference spectral data with established databases or prior literature for validation .

Q. How should researchers design a synthesis protocol for 2-Cyanopiperidine-¹³C to ensure isotopic purity?

- Methodological Answer : Optimize precursor selection (e.g., ¹³C-labeled cyanide sources) and reaction conditions (temperature, solvent, catalyst) to minimize isotopic dilution. Use inert atmospheres and anhydrous solvents to prevent side reactions. Post-synthesis, employ purification techniques like column chromatography or recrystallization. Validate purity via HPLC coupled with mass spectrometry, ensuring isotopic enrichment exceeds 99% .

Q. What are the best practices for documenting experimental procedures involving isotopically labeled compounds like 2-Cyanopiperidine-¹³C?

- Methodological Answer : Follow standardized reporting guidelines (e.g., ACS Style Guide). Include detailed reaction stoichiometry, solvent purity, and isotopic source specifications. In the "Materials and Methods" section, describe characterization steps (NMR parameters, MS settings) to ensure reproducibility. Use supplementary files for extensive datasets (e.g., raw spectral data) and reference them in the main text .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental results in the reactivity of 2-Cyanopiperidine-¹³C?

- Methodological Answer : Re-examine computational parameters (e.g., DFT functional choices, basis sets) to ensure alignment with experimental conditions. Validate experimental setups (e.g., solvent polarity, temperature control) and isotopic effects (e.g., kinetic isotope effects on reaction rates). Use complementary techniques like isotopic tracing or kinetic studies to cross-verify results. Publish conflicting data in supplementary materials for peer review .

Q. What strategies are effective for analyzing kinetic isotope effects (KIEs) in reactions involving 2-Cyanopiperidine-¹³C?

- Methodological Answer : Conduct parallel experiments with ¹²C and ¹³C analogs under identical conditions. Measure rate constants (k) via time-resolved spectroscopy or quenching methods. Calculate KIE as . Use isotopic labeling at specific positions (e.g., nitrile carbon) to isolate electronic vs. steric effects. Statistical tools (e.g., error propagation analysis) should be applied to ensure robustness .

Q. How should researchers address contradictions in NMR data when analyzing 2-Cyanopiperidine-¹³C derivatives?

- Methodological Answer : Verify sample preparation (e.g., deuteration level, pH) and instrument calibration. Compare data with computational NMR predictions (e.g., ACD/Labs or Gaussian). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments. If discrepancies persist, consult crystallographic data (if available) or replicate experiments with independent synthetic batches .

Q. What experimental controls are necessary to validate the stability of 2-Cyanopiperidine-¹³C under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to extreme temperatures, light, and humidity. Monitor degradation via periodic HPLC-MS analysis. Include controls with non-labeled analogs to isolate isotopic effects. Use Arrhenius modeling to predict shelf-life. Document stability data in supplementary tables with confidence intervals .

Guidance for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.